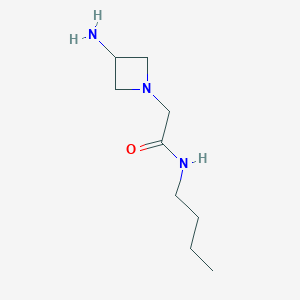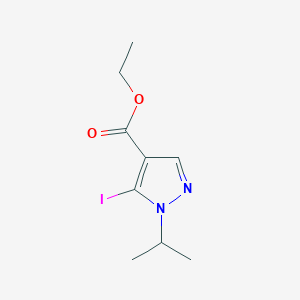
Ethyl-5-Iod-1-Isopropyl-1H-pyrazol-4-carboxylat
Übersicht
Beschreibung
Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C9H13IN2O2 . It is a derivative of pyrazole, a simple aromatic ring organic compound .
Synthesis Analysis
The synthesis of Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate can be achieved through several methods. One method involves the reaction of ethyl 5-iodo-1H-pyrazole-4-carboxylate with 2-iodopropane in the presence of potassium carbonate in N,N-dimethylformamide . The reaction mixture is stirred at 25°C for 1 hour, then diluted with brine and extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate consists of a pyrazole ring substituted with an ethyl ester group at the 4-position, an iodine atom at the 5-position, and an isopropyl group at the 1-position .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Ethyl-5-Iod-1-Isopropyl-1H-pyrazol-4-carboxylat: ist eine wertvolle Verbindung in der organischen Synthese. Es dient als Zwischenprodukt für die Herstellung verschiedener heterozyklischer Verbindungen aufgrund der reaktiven Natur des Pyrazolrings und des Iodsubstituenten . Die Ethylestergruppe kann hydrolysiert werden, wodurch eine weitere Funktionalisierung der Carboxylatposition ermöglicht wird.
Medizinische Chemie
In der medizinischen Chemie wird diese Verbindung zur Synthese potenzieller Pharmakophore eingesetzt. Die Iodgruppe ist besonders nützlich für die Bildung neuer Bindungen durch palladiumkatalysierte Kreuzkupplungsreaktionen, was zu neuartigen Arzneikandidaten führen kann .
Landwirtschaft
Der Pyrazol-Teil ist für seine herbiziden Eigenschaften bekannt. This compound könnte zur Synthese neuer pyrazolbasierter Herbizide verwendet werden, was zur Entwicklung von landwirtschaftlichen Chemikalien beiträgt .
Materialwissenschaft
Diese Verbindung könnte Anwendungen in der Materialwissenschaft finden, insbesondere bei der Synthese organischer Halbleiter oder als Vorläufer für fortgeschrittene Materialien mit spezifischen elektronischen Eigenschaften .
Umweltwissenschaften
In den Umweltwissenschaften kann This compound Gegenstand von Studien zu seinen Abbauprodukten und deren Auswirkungen auf die Umwelt sein. Das Verständnis seiner Stabilität und seines Abbaus könnte die Entwicklung von Strategien zur Schadstoffkontrolle informieren .
Analytische Chemie
Als Standard- oder Referenzverbindung kann This compound in analytischen Methoden wie NMR, HPLC, LC-MS und UPLC verwendet werden, um Instrumente zu kalibrieren oder analytische Verfahren zu validieren .
Biochemie
In der Biochemie kann die Reaktivität der Verbindung genutzt werden, um Enzym-Substrat-Wechselwirkungen zu untersuchen, insbesondere solche, die halogenierte Moleküle beinhalten. Es könnte auch verwendet werden, um Biomoleküle zu markieren oder als Sonde in biochemischen Assays .
Photophysik
Die Iodgruppe in This compound kann an Schweratomeffekten beteiligt sein, die bei der Untersuchung photophysikalischer Prozesse wie Intersystem Crossing und Phosphoreszenz in photochemischen Studien nützlich sind .
Wirkmechanismus
The mechanism of action of pyrazole derivatives often involves interaction with enzymes or receptors in the body, leading to changes in cellular processes. For example, some pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which are involved in the production of prostaglandins that mediate inflammation and pain .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effects. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can affect its pharmacokinetics .
The action of a compound can also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its interaction with targets, and its overall efficacy .
Eigenschaften
IUPAC Name |
ethyl 5-iodo-1-propan-2-ylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O2/c1-4-14-9(13)7-5-11-12(6(2)3)8(7)10/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQVZFBFLOSVCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C(C)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(furan-2-yl)methyl]-2-(3-hydroxypyrrolidin-1-yl)acetamide](/img/structure/B1489793.png)
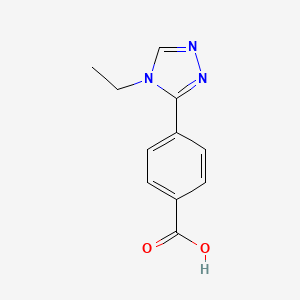
![2-[4-(aminomethyl)-1H-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B1489796.png)
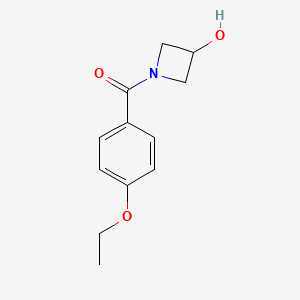


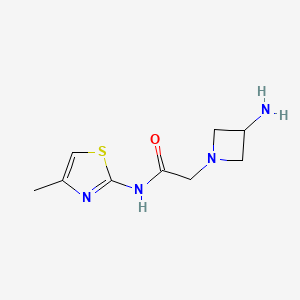
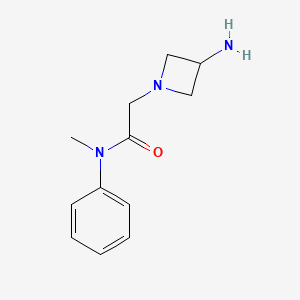
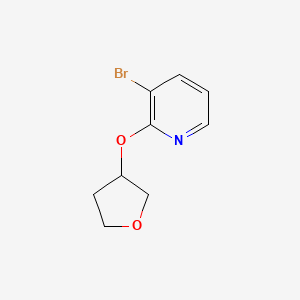
![(Hexan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1489809.png)

